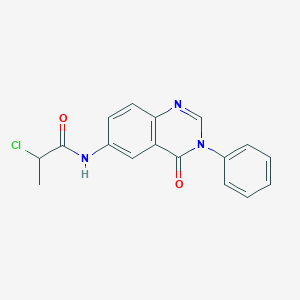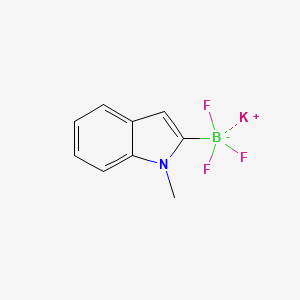![molecular formula C16H19F3N2O3 B2451189 2-{[1-(氧杂环己烷-4-羰基)吡咯烷-3-基]氧基}-4-(三氟甲基)吡啶 CAS No. 2034615-90-0](/img/structure/B2451189.png)
2-{[1-(氧杂环己烷-4-羰基)吡咯烷-3-基]氧基}-4-(三氟甲基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is an organic compound with a highly complex structure featuring a pyran ring and a trifluoromethyl group
科学研究应用
This compound finds applications in multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its potential as a lead compound in drug development, particularly for its binding affinities and activity against certain enzymes or receptors.
Industry: : May have applications in the production of fine chemicals or as a reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of (tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multistep organic synthesis. Key reaction steps may include:
Formation of the pyran ring via a cyclization reaction.
Attachment of the trifluoromethyl group to the pyridine ring through halogenation and subsequent nucleophilic substitution.
Coupling of the pyran and pyridine components to the pyrrolidin-1-yl structure.
Industrial Production Methods: : In an industrial setting, the production of this compound might be optimized using continuous flow synthesis to ensure scalability, reproducibility, and cost-effectiveness.
化学反应分析
Types of Reactions: : This compound can undergo a variety of chemical reactions, such as:
Oxidation: : Likely at the pyran ring or the pyrrolidine nitrogen.
Reduction: : Potentially at the ketone functional group.
Substitution: : Particularly at positions adjacent to electron-withdrawing groups like the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing agents like PCC (Pyridinium chlorochromate) or potassium permanganate.
Reducing agents such as lithium aluminium hydride or sodium borohydride.
Substituents like alkyl halides, using catalysts like palladium on carbon for hydrogenation reactions.
Major Products: : The specific products of these reactions depend on the reaction conditions and the nature of the substituents introduced. Generally, one might expect a range of oxidized, reduced, or substituted analogues of the parent compound.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: : These could include enzymes, receptors, or nucleic acids.
Pathways Involved: : The compound may modulate biological pathways by acting as an inhibitor or activator of its molecular targets, potentially influencing processes such as signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
When compared to other similar compounds, (tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to the presence of its unique trifluoromethyl group which imparts significant electronic and steric effects.
Similar Compounds
(tetrahydro-2H-pyran-4-yl)(3-((4-methyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
(tetrahydro-2H-pyran-4-yl)(3-((4-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
(tetrahydro-2H-pyran-4-yl)(3-((4-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
These analogues provide useful insights into the structure-activity relationships and help in understanding the distinct properties and behaviors exhibited by the trifluoromethyl-substituted compound.
属性
IUPAC Name |
oxan-4-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)12-1-5-20-14(9-12)24-13-2-6-21(10-13)15(22)11-3-7-23-8-4-11/h1,5,9,11,13H,2-4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYJRONAUPVBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2451106.png)
![3-(2H-1,3-benzodioxol-5-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2451107.png)

![((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B2451110.png)



![1-((Tetrahydrofuran-2-yl)methyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2451116.png)
![methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2451117.png)
![methyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2451119.png)
![2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2451120.png)


![2-[(2-Methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]ethyl methanesulfonate](/img/structure/B2451128.png)
